molecular formula C13H7ClF2O2 B6364668 2-Chloro-5-(3,5-difluorophenyl)benzoic acid, 95% CAS No. 1178278-09-5

2-Chloro-5-(3,5-difluorophenyl)benzoic acid, 95%

Cat. No. B6364668
CAS RN: 1178278-09-5
M. Wt: 268.64 g/mol
InChI Key: VIXUCOWQIMZHOX-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-difluorophenyl)benzoic acid, or 2C5DFPBA for short, is a synthetic molecule used in laboratory experiments and scientific research. It is a chloro-substituted benzoic acid with a 3,5-difluorophenyl group. This molecule has a wide range of applications in scientific research, from its use as a substrate in biochemical assays to its potential as a drug target.

Scientific Research Applications

2C5DFPBA has a wide range of applications in scientific research. It has been used as a substrate in biochemical assays, as a drug target, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the environment.

Mechanism of Action

2C5DFPBA is thought to act as a substrate for enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also thought to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
2C5DFPBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of enzymes involved in the metabolism of environmental pollutants. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2C5DFPBA has several advantages for laboratory experiments. It is relatively easy to synthesize, and is not toxic or hazardous. Additionally, it is relatively stable, and can be stored for long periods of time. However, there are some limitations to its use. It is not very soluble in water, and has a low solubility in organic solvents. Additionally, it is not very soluble in lipids, making it difficult to use in lipid-based assays.

Future Directions

2C5DFPBA has potential for a variety of future applications. It could be used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the environment. Additionally, it could be used to study the structure and function of proteins, as well as to develop new drugs and drug targets. Finally, it could be used to develop new methods for synthesizing and purifying molecules, as well as to develop new methods for studying biochemical and physiological processes.

Synthesis Methods

2C5DFPBA is typically synthesized through a three-step process. First, 3,5-difluorophenylacetonitrile is reacted with potassium carbonate in dimethylformamide (DMF) to form 3,5-difluorophenylacetic acid. This is followed by a reaction with thionyl chloride and triethylamine to form the corresponding acid chloride. Finally, the acid chloride is reacted with 2-chlorobenzoic acid in DMF to form the desired product, 2C5DFPBA.

properties

IUPAC Name

2-chloro-5-(3,5-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-12-2-1-7(5-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXUCOWQIMZHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681193
Record name 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,5-difluorophenyl)benzoic acid

CAS RN

1178278-09-5
Record name 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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